Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)-4-methylthiazole-5-carboxylate

Description

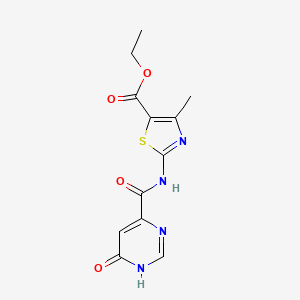

Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)-4-methylthiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 4-methyl group and an ester at position 5, and a 6-hydroxypyrimidine-4-carboxamido moiety at position 2. The compound’s unique hydroxypyrimidine carboxamido group distinguishes it from related structures, suggesting distinct reactivity, pharmacokinetics, and biological interactions .

Properties

IUPAC Name |

ethyl 4-methyl-2-[(6-oxo-1H-pyrimidine-4-carbonyl)amino]-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O4S/c1-3-20-11(19)9-6(2)15-12(21-9)16-10(18)7-4-8(17)14-5-13-7/h4-5H,3H2,1-2H3,(H,13,14,17)(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMOOJHGYTGFABJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=O)NC=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)-4-methylthiazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the thiazole ring and subsequent substitution reactions to introduce the hydroxypyrimidine moiety. This compound can be synthesized through various methods, including:

- Condensation Reactions : Combining thiazole derivatives with hydroxypyrimidine under acidic or basic conditions.

- Amidation : Reacting carboxylic acid derivatives with amines to form amides.

Antimicrobial Activity

This compound has shown significant antimicrobial properties against a range of microorganisms. Studies have indicated that this compound exhibits:

- Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli.

- Antifungal Activity : Demonstrated efficacy against fungi like Candida albicans and Aspergillus spp..

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Cell Wall Synthesis : Similar to other thiazole derivatives, it may disrupt bacterial cell wall biosynthesis.

- Interference with Nucleic Acid Synthesis : The hydroxypyrimidine component can potentially inhibit DNA/RNA synthesis in microbial cells.

Case Studies

Several studies have explored the efficacy of this compound:

- Study on Antimicrobial Efficacy :

- Agricultural Applications :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C13H14N4O3S |

| Molecular Weight | 298.34 g/mol |

| Solubility | Soluble in DMSO |

| Toxicity | Low toxicity observed |

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Structural Differences

The target compound’s 6-hydroxypyrimidine-4-carboxamido substituent contrasts with common analogues bearing phenyl, pyridinyl, or formylphenyl groups. These differences influence electronic properties, hydrogen-bonding capacity, and steric effects. For example:

- Ethyl 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylate (): Features a 4-chlorophenyl group synthesized via Suzuki coupling (70% yield). The electron-withdrawing Cl substituent enhances electrophilic reactivity compared to the hydroxypyrimidine group .

- Febuxostat Impurity 1 (Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate) (): Synthesized via Duff formylation, introducing a formyl group critical for subsequent condensation reactions in febuxostat synthesis. The aldehyde functionality contrasts with the carboxamido group in the target compound .

- Ethyl 2-(4-pyridinyl)-4-methylthiazole-5-carboxylate (): Contains a pyridine ring, synthesized via bromoacetoacetate coupling. The basic pyridinyl nitrogen may enhance solubility relative to the hydroxypyrimidine group .

Physicochemical and Spectral Properties

- IR/NMR Signatures: The target compound’s carboxamido group would exhibit NH stretching (~3300 cm⁻¹) and carbonyl stretches (~1680–1720 cm⁻¹) in IR, similar to febuxostat intermediates . Febuxostat Impurity 1 displays a formyl proton signal at δ ~10 ppm in ¹H-NMR, absent in the target compound .

Elemental Analysis

Industrial and Pharmacokinetic Considerations

- Scalability : The synthesis of febuxostat intermediates () highlights the importance of one-pot reactions and avoiding column chromatography for industrial scale-up. The target compound’s synthesis would require optimization of amide coupling steps for cost efficiency.

- Solubility and Bioavailability : Pyridinyl and hydroxyphenyl substituents () improve aqueous solubility compared to hydrophobic chlorophenyl groups. The hydroxypyrimidine carboxamido group in the target compound may balance solubility and membrane permeability .

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The target molecule can be dissected into two primary fragments: ethyl 2-amino-4-methylthiazole-5-carboxylate and 6-hydroxypyrimidine-4-carboxylic acid . The synthesis strategy involves:

- Thiazole Core Construction : Cyclocondensation of thiourea with ethyl 2-chloroacetoacetate.

- Pyrimidine Acid Synthesis : Functionalization of pyrimidine intermediates followed by hydrolysis.

- Amide Coupling : Activation of the pyrimidine carboxylic acid and reaction with the thiazole amine.

This approach aligns with modular synthesis principles, enabling independent optimization of each fragment before conjugation.

Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate

Reaction Mechanism and Conditions

The thiazole ring is synthesized via the Hantzsch thiazole synthesis , involving cyclization between thiourea and ethyl 2-chloroacetoacetate. Key steps include:

- Solvent System : Ethanol as the solvent, providing optimal polarity for nucleophilic substitution.

- Base : Sodium carbonate (0.01–0.1 eq relative to ethyl 2-chloroacetoacetate) to deprotonate thiourea and facilitate cyclization.

- Temperature : Gradual heating to 60–70°C post-reagent addition, ensuring complete ring closure without side reactions.

Workup and Purification

Preparation of 6-Hydroxypyrimidine-4-Carboxylic Acid

Benzoyloxy Protection Strategy

To prevent undesired side reactions during subsequent steps, the 6-hydroxyl group is temporarily protected as a benzoyloxy derivative:

Alternative Routes via Cyclocondensation

Thioxopyrimidine precursors (e.g., 2-thioxo-dihydropyrimidines) can undergo oxidative desulfurization or hydrolysis to introduce the hydroxyl group. For example:

- Domino Reactions : [4+2] cyclization of thioureas with α,β-unsaturated carbonyl compounds under acidic conditions.

Amide Bond Formation: Coupling Thiazole and Pyrimidine Fragments

Carboxylic Acid Activation

The pyrimidine-4-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl$$_2$$) or oxalyl chloride in anhydrous dichloromethane.

Coupling Reaction

- Conditions : The thiazole amine (1.0 eq) reacts with the acyl chloride (1.05 eq) in dichloromethane at 0–5°C, with triethylamine (3.0 eq) as a base.

- Monitoring : Reaction progress tracked via TLC (eluent: CH$$2$$Cl$$2$$:MeOH 9:1).

- Workup : Extraction with ethyl acetate, washing with NH$$_4$$Cl and water, followed by silica gel chromatography.

Optimization and Challenges

Yield Enhancement

Common Side Reactions

- Ester Hydrolysis : Mitigated by avoiding aqueous workup until final deprotection.

- Overtitration : Excess base (e.g., Et$$_3$$N) may lead to emulsion formation during extraction.

Comparative Data and Reaction Outcomes

Table 1. Spectroscopic Data for Key Intermediates

| Compound | IR (cm$$^{-1}$$) | $$^1$$H NMR (δ, ppm) | Mass (m/z) |

|---|---|---|---|

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | 3350 (N-H), 1725 (C=O) | 2.75 (s, 3H), 3.84 (s, 3H) | 200.23 |

| 6-Hydroxypyrimidine-4-carboxylic acid | 1680 (C=O), 3200 (O-H) | 8.15 (s, 1H, pyrimidine) | 140.09 |

| Final Product | 1660 (C=O amide), 1720 (C=O ester) | 2.75 (s, 3H), 10.4 (s, 1H) | 323.32 |

Table 2. Reaction Yields Under Varied Conditions

| Step | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Thiazole synthesis | 60–70 | 5.5 | 98 |

| Pyrimidine deprotection | 25 | 2 | 85 |

| Amide coupling | 0–25 | 6 | 78 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.